molecular formula C7H7ClFNO B2968335 3-Chloro-5-fluoro-4-methoxyaniline CAS No. 62918-78-9

3-Chloro-5-fluoro-4-methoxyaniline

Cat. No.: B2968335
CAS No.: 62918-78-9
M. Wt: 175.59
InChI Key: OUELVPNQPLAKHJ-UHFFFAOYSA-N
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Description

3-Chloro-5-fluoro-4-methoxyaniline (CAS 62918-78-9) is a substituted aniline derivative with the molecular formula C₇H₆ClFNO and a molecular weight of 189.61 g/mol. It features a chlorine atom at position 3, a fluorine atom at position 5, and a methoxy group at position 4 on the benzene ring. This compound is typically supplied as a crystalline solid with a purity of ≥96% . Substituted anilines like this are critical intermediates in pharmaceutical and agrochemical synthesis, where halogen and alkoxy groups modulate electronic properties, solubility, and bioactivity.

Properties

IUPAC Name

3-chloro-5-fluoro-4-methoxyaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClFNO/c1-11-7-5(8)2-4(10)3-6(7)9/h2-3H,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUELVPNQPLAKHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1Cl)N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-5-fluoro-4-methoxyaniline typically involves the nitration of this compound followed by reduction. The nitration process introduces a nitro group into the aromatic ring, which is subsequently reduced to an amine group. Common reagents used in these reactions include nitric acid for nitration and hydrogen gas with a palladium catalyst for reduction .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale nitration and reduction processes. These methods are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-5-fluoro-4-methoxyaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction typically produces amines .

Scientific Research Applications

3-Chloro-5-fluoro-4-methoxyaniline is utilized in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Chloro-5-fluoro-4-methoxyaniline involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The exact mechanism depends on the specific application and the biological system in which it is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Positioning and Functional Group Variations

The table below compares 3-Chloro-5-fluoro-4-methoxyaniline with six structurally related aniline derivatives, emphasizing substituent positions, molecular properties, and commercial availability:

Compound Name CAS RN Molecular Formula Molecular Weight (g/mol) Purity Key Substituents (Positions) Physical State Reference
This compound 62918-78-9 C₇H₆ClFNO 189.61 ≥96% Cl (3), F (5), OCH₃ (4) Crystalline solid
3-Fluoro-4-methoxyaniline 366-99-4 C₇H₈FNO 141.14 F (3), OCH₃ (4) Solid (mp 81–84°C)
3-Chloro-5-fluoroaniline 4863-91-6 C₆H₅ClFNO 161.56 Cl (3), F (5) Solid
3-Chloro-4-ethoxy-5-fluoroaniline 1017778-85-6 C₈H₉ClFNO 189.61 ≥95% Cl (3), F (5), OCH₂CH₃ (4) Solid
3-Chloro-5-fluoro-2-methoxyaniline 1780818-11-2 C₇H₆ClFNO 189.61 ≥98% Cl (3), F (5), OCH₃ (2) Crystalline solid
2-Chloro-5-methoxyaniline 2401-24-3 C₇H₈ClNO 157.60 Cl (2), OCH₃ (5) Solid
Key Observations:

Substituent Effects: The methoxy group in this compound (position 4) provides electron-donating effects, enhancing solubility in polar solvents compared to non-alkoxylated analogs like 3-Chloro-5-fluoroaniline . Shifting the methoxy group to position 2 (3-Chloro-5-fluoro-2-methoxyaniline) alters steric and electronic profiles, which may impact reactivity in coupling reactions .

Molecular Weight and Purity :

  • Compounds with ethoxy or methoxy groups (e.g., 189.61 g/mol) have higher molecular weights compared to simpler analogs like 3-Fluoro-4-methoxyaniline (141.14 g/mol) .
  • Purity levels vary significantly (95–98%), influencing their suitability for high-precision synthetic applications .

Biological Activity

3-Chloro-5-fluoro-4-methoxyaniline is a compound of significant interest in the fields of chemistry and biology due to its unique structural properties and potential biological activities. This article provides an in-depth examination of its biological activity, including mechanisms of action, applications in research, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₇H₈ClFNO₂, with a molecular weight of approximately 175.59 g/mol. The compound features chloro and fluoro substituents, which contribute to its electronic properties and biological interactions. The methoxy group enhances its solubility and reactivity in various biochemical environments.

This compound exhibits biological activity primarily through its interactions with specific enzymes and cellular pathways. It can act as both an inhibitor and activator of certain enzymes, influencing various biochemical pathways:

  • Enzyme Interaction : The compound has been shown to interact with cytochrome P450 enzymes, affecting drug metabolism and potentially altering the pharmacokinetics of co-administered drugs.
  • Cell Signaling : It may modulate cell signaling mechanisms related to oxidative stress and inflammation, which are critical in various disease processes.
  • Mutagenic Properties : Preliminary studies suggest that it may exhibit mutagenic properties, necessitating careful handling during laboratory investigations.

Antimicrobial Activity

Research indicates that this compound possesses antimicrobial properties. A study demonstrated its effectiveness against specific bacterial strains, suggesting potential applications in developing new antimicrobial agents.

Anticancer Potential

The compound has also been investigated for its anticancer properties. In vitro studies revealed that it can inhibit the proliferation of certain cancer cell lines, indicating its potential as a lead compound for cancer therapeutics.

Case Studies

  • Antimicrobial Efficacy :
    • A study assessed the antimicrobial activity of various aniline derivatives, including this compound. The results showed significant inhibition against Gram-positive bacteria, highlighting its potential as an antibacterial agent.
  • Anticancer Research :
    • In a series of experiments focusing on cancer cell lines, this compound was found to induce apoptosis in specific types of cancer cells. The mechanism involved the activation of caspase pathways, leading to programmed cell death.

Applications in Scientific Research

This compound serves multiple roles in scientific research:

  • Synthesis Intermediate : It is frequently used as a building block for synthesizing more complex organic molecules in medicinal chemistry.
  • Pharmaceutical Development : Its unique properties make it a candidate for developing new drugs targeting various diseases.
  • Industrial Applications : The compound is utilized in producing dyes and pigments due to its stable chemical structure.

Comparative Analysis with Related Compounds

Compound NameStructural FeaturesUnique Properties
3-Chloro-4-methoxyanilineChloro at para positionLacks fluoro group; different reactivity
5-Fluoro-2-methoxyanilineFluoro at meta positionLacks chloro group; distinct electronic properties
This compound Chloro at ortho position, fluoro at metaUnique due to specific arrangement of substituents
5-Chloro-2-fluoromethylanilineChloro at para positionDifferent reactivity due to positional changes

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